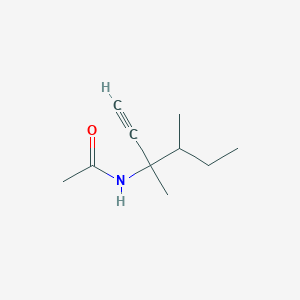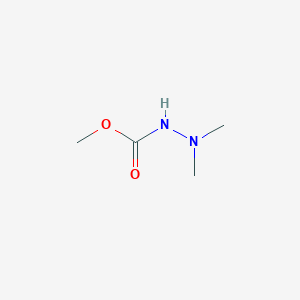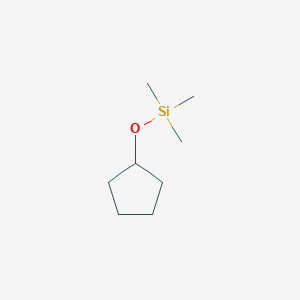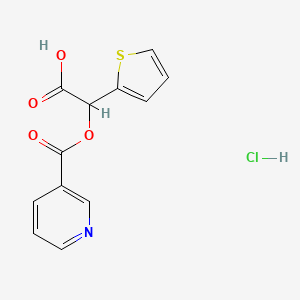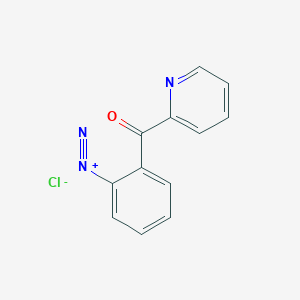
2-(Pyridine-2-carbonyl)benzene-1-diazonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyridine-2-carbonyl)benzene-1-diazonium chloride is an organic compound that belongs to the class of diazonium salts These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-(Pyridine-2-carbonyl)benzene-1-diazonium chloride typically involves the diazotization of an aromatic amine. The process begins with the reaction of an aromatic amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl). The reaction is carried out at low temperatures (0-5°C) to prevent the decomposition of the diazonium salt .
Industrial Production Methods
In an industrial setting, the production of diazonium salts, including this compound, follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Pyridine-2-carbonyl)benzene-1-diazonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides (Cl⁻, Br⁻), cyanides (CN⁻), and hydroxides (OH⁻) through Sandmeyer reactions.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds, which are important in dye chemistry.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common Reagents and Conditions
Common reagents used in these reactions include copper(I) chloride (CuCl), copper(I) bromide (CuBr), potassium iodide (KI), and sodium hydroxide (NaOH). The reactions are typically carried out under controlled temperatures to ensure the stability of the diazonium salt .
Major Products
The major products formed from these reactions include aryl halides, aryl cyanides, phenols, and azo compounds. These products are valuable intermediates in the synthesis of various organic compounds .
Aplicaciones Científicas De Investigación
2-(Pyridine-2-carbonyl)benzene-1-diazonium chloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Pyridine-2-carbonyl)benzene-1-diazonium chloride involves the formation of a highly reactive diazonium ion. This ion can undergo various electrophilic and nucleophilic substitution reactions, leading to the formation of different products. The diazonium ion acts as an electrophile, reacting with nucleophiles to form new covalent bonds .
Comparación Con Compuestos Similares
2-(Pyridine-2-carbonyl)benzene-1-diazonium chloride can be compared with other diazonium salts such as benzenediazonium chloride and 4-nitrobenzenediazonium chloride. While all these compounds share the diazonium functional group, their reactivity and applications can vary based on the substituents attached to the aromatic ring . For example, benzenediazonium chloride is commonly used in the synthesis of phenols and aryl halides, while 4-nitrobenzenediazonium chloride is used in the production of azo dyes .
Similar Compounds
- Benzenediazonium chloride
- 4-Nitrobenzenediazonium chloride
- 2-Methylbenzenediazonium chloride
These compounds share similar chemical properties but differ in their specific applications and reactivity due to the presence of different substituents on the aromatic ring .
Propiedades
Número CAS |
57831-92-2 |
|---|---|
Fórmula molecular |
C12H8ClN3O |
Peso molecular |
245.66 g/mol |
Nombre IUPAC |
2-(pyridine-2-carbonyl)benzenediazonium;chloride |
InChI |
InChI=1S/C12H8N3O.ClH/c13-15-10-6-2-1-5-9(10)12(16)11-7-3-4-8-14-11;/h1-8H;1H/q+1;/p-1 |
Clave InChI |
RJCPFSVUZRLKCX-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)C2=CC=CC=N2)[N+]#N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


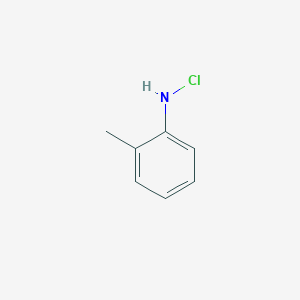
![1-({2-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14625425.png)

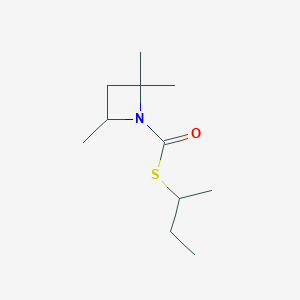

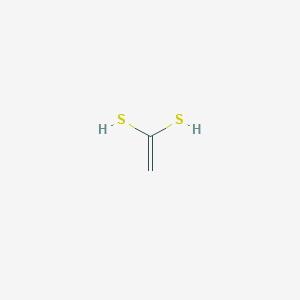
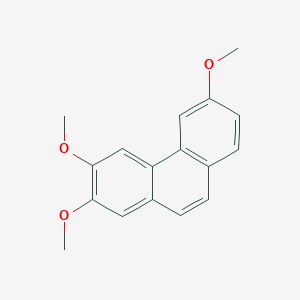
![Propanedinitrile, [4-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenyl-2-butenylidene]-](/img/structure/B14625449.png)
